2,4-Diiodoaniline
Overview
Description
2,4-Diiodoaniline is an organic compound with the molecular formula C6H5I2N. It is a derivative of aniline, where two iodine atoms are substituted at the 2nd and 4th positions of the benzene ring. This compound is known for its applications in various fields, including the production of dyes, pharmaceuticals, and agricultural chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Diiodoaniline can be synthesized through the iodination of aniline. One common method involves the reaction of aniline with potassium dichloroiodate in dilute hydrochloric acid. This chemoselective procedure allows for the formation of this compound with high yield . Another method involves the use of N-iodosuccinimide (NIS) in a solid-state grinding process at room temperature, which offers advantages such as short reaction time and high yields .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of N-iodosuccinimide in acetic acid at room temperature has been evaluated for its efficiency and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diiodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 2,4-diaminoaniline.
Oxidation Reactions: Oxidation can lead to the formation of different products depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.
Oxidation: Potassium permanganate or other strong oxidizing agents can be used for oxidation reactions.
Major Products Formed:
Substitution: Products vary based on the substituent introduced.
Reduction: 2,4-Diaminoaniline.
Oxidation: Various oxidized derivatives depending on the conditions.
Scientific Research Applications
2,4-Diiodoaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of dyes and agricultural chemicals.
Mechanism of Action
The mechanism of action of 2,4-diiodoaniline involves its interaction with molecular targets through its iodine atoms. These interactions can lead to various biological effects, depending on the specific application. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
2,4,6-Triiodoaniline: Another iodinated derivative of aniline with three iodine atoms.
2,4-Dichloroaniline: A chlorinated analogue with similar structural features but different reactivity.
2,4-Dibromoaniline: A brominated analogue with distinct chemical properties.
Uniqueness: 2,4-Diiodoaniline is unique due to the presence of two iodine atoms, which impart specific reactivity and properties that are different from its chlorinated and brominated analogues. Its applications in various fields highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
2,4-diiodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5I2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWGKXIQTRYZSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5I2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325485 | |
Record name | 2,4-Diiodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
533-70-0 | |
Record name | 2,4-Diiodobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=533-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Diiodoaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Diiodoaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508880 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Diiodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Diiodoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIIODOANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV2D8O2252 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2,4-Diiodoaniline influence its ability to form intermolecular interactions?
A1: this compound exhibits a weak intermolecular amine-amine N—H⋯N hydrogen-bonding interaction. [] This interaction leads to the formation of a helical chain structure that extends along the a-axis of the crystal lattice. Additionally, an intramolecular N—H⋯I hydrogen bond is also observed. [] These interactions highlight the influence of both the amine and iodine substituents on the molecule's crystal packing and potential interactions with other molecules.
Q2: Can the iodine atoms in this compound participate in halogen bonding?
A2: Yes, research suggests that the iodine atoms in this compound can indeed participate in halogen bonding. [] The electron-donating nature of the amine group in aniline derivatives generally favors ortho- and para-iodine atoms to act as halogen bond donors. [] This means the iodine atoms in the 2 and 4 positions of this compound are likely to act as Lewis acids, interacting with electron-rich species.
Q3: How can this compound be synthesized?
A3: this compound can be synthesized by iodinating aniline using potassium dichloroiodate (KICl2). [] This method allows for the controlled iodination of aniline, leading to the formation of diiodo- and triiodoanilines, including this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.